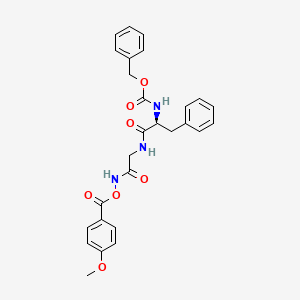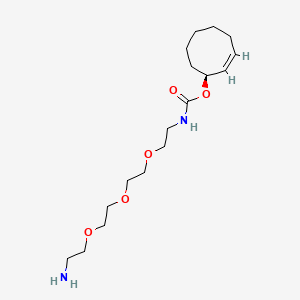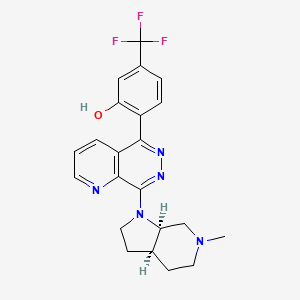
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-ethylpent-2-enal.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 3-ethylpent-2-enal in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to convert the chromenone core to a dihydrochromenone.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one is unique due to its specific structural features, such as the presence of the 3-ethylpent-2-enyl group and the combination of hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-(3-ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O5/c1-3-13(4-2)9-10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)14-7-5-6-8-16(14)23/h5-9,11,19,23-24,26H,3-4,10,12H2,1-2H3 |
InChI Key |
ATJZZFGWYRTNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


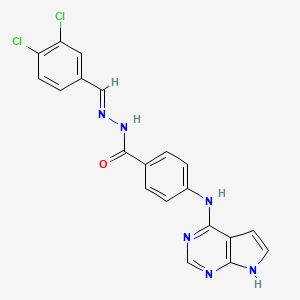

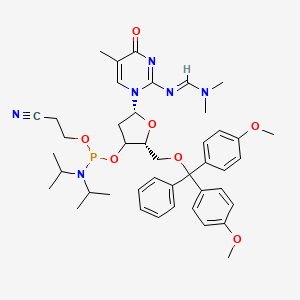


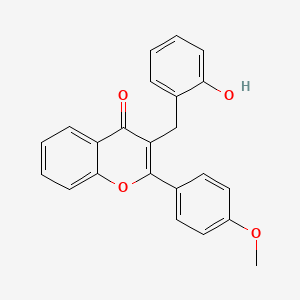
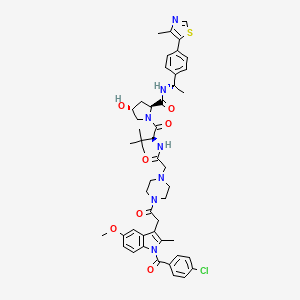

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
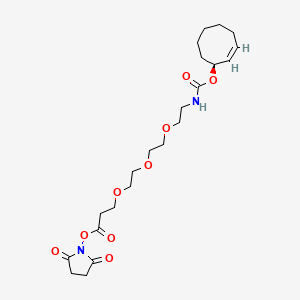
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
